5-(Trifluoromethyl)nicotinonitrile

概要

説明

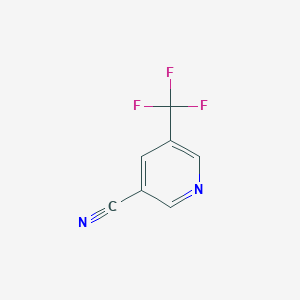

5-(Trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2 . It is a member of the pyridines and a nitrile .

Molecular Structure Analysis

The molecular weight of this compound is 172.11 Da . The InChI key for this compound is HAWFNLPVIMFXGB-UHFFFAOYSA-N .Chemical Reactions Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .科学的研究の応用

Synthesis and Biological Evaluation

5-(Trifluoromethyl)nicotinonitrile derivatives have been synthesized using Amberlyst-15 catalyzed sonochemical methods. This synthesis process is efficient and yields potent SIRT1 inhibitors. Compounds derived from this compound showed significant in vitro inhibitory potential against SIRT1, a protein that affects aging and metabolism. Specifically, compounds 5c, 5e, and 5n exhibited potent activity, surpassing known inhibitors like nicotinamide (Chandrasekhar Challa et al., 2021).

Antiprotozoal Activity

Nicotinonitrile derivatives, synthesized from this compound, have been studied for their antiprotozoal activity. These derivatives showed significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, two protozoal pathogens. In vivo, certain compounds cured T. b. r. in a mouse model at low oral dosages (M. Ismail et al., 2003).

Facile Synthesis Methods

Recent studies have introduced new synthetic strategies for multiply arylated/alkylated nicotinonitriles, including those derived from this compound. These methods utilize FeCl3-promoted condensation-cyclization reactions, providing access to fully- and differently substituted nicotinonitriles efficiently (Kento Iwai et al., 2022).

Pharmaceutical Analysis

This compound is used in the GLC determination of nicotinamide in pharmaceutical formulations. The process involves converting nicotinamide to nicotinonitrile for better GLC properties (J. Vessman & S. Strömberg, 1975).

Bronchodilation Properties

Nicotinonitriles containing this compound have shown bronchodilation properties. Synthesized compounds exhibited considerable potency in bronchodilation, with some compounds being more effective than theophylline, a standard reference in this area (E. A. Soliman et al., 2017).

Catalyst in Ammoxidation

This compound derivatives have been explored in the context of ammoxidation, a process crucial in various chemical industries. Studies have investigated the role of catalysts like vanadium oxides in the ammoxidation of picoline to nicotinonitrile (Arne Andersson & Sten T. Lundin, 1979).

Photophysical Properties

Research has been conducted on the rapid synthesis of nicotinonitrile-derived chromophores, which display excellent photophysical properties and solvatochromic behavior. These studies emphasize the efficient and quick preparation of nicotinonitrile chromophores, including those derived from this compound (M. Bagley, Zhifan Lin, & Simon J. A. Pope, 2009).

作用機序

Target of Action

The primary targets of 5-(Trifluoromethyl)nicotinonitrile are currently under investigation . It’s known that the compound exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor .

Mode of Action

It’s believed to interact with its targets in a unique way that differs from conventional methods .

Pharmacokinetics

The compound’s structure suggests that it may have certain physicochemical properties that could impact its bioavailability .

生化学分析

Biochemical Properties

5-(Trifluoromethyl)nicotinonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition can affect the metabolism of other compounds that are substrates for cytochrome P450 .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the activity of protein kinases, which are crucial for the regulation of cell growth and differentiation. This inhibition can lead to alterations in gene expression and cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, its binding to cytochrome P450 results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibition of tumor growth in cancer models. At high doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of certain metabolites. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can affect its localization and overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

特性

IUPAC Name |

5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFNLPVIMFXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651258 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951624-83-2 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)

![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)

![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)